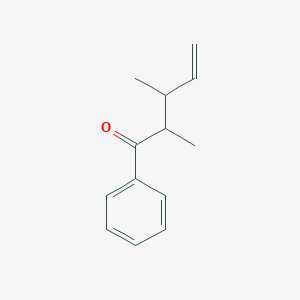

2,3-Dimethyl-1-phenylpent-4-en-1-one

Description

Properties

CAS No. |

105824-14-4 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2,3-dimethyl-1-phenylpent-4-en-1-one |

InChI |

InChI=1S/C13H16O/c1-4-10(2)11(3)13(14)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3 |

InChI Key |

DRIDBBIKGIUOBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)C(C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The Claisen-Schmidt condensation serves as a cornerstone for synthesizing α,β-unsaturated ketones, which are precursors to 2,3-Dimethyl-1-phenylpent-4-en-1-one. In a representative procedure, 2,2-dimethyl-1-phenylpent-4-en-1-one undergoes condensation with hydrazine derivatives under acidic conditions to form the corresponding hydrazone intermediate. The reaction leverages magnesium sulfate as a desiccant to drive the equilibrium toward product formation, achieving a 98% yield of the Z-isomer. Kinetic control at 60°C ensures minimal epimerization, while the use of anhydrous tetrahydrofuran (THF) prevents hydrolysis of the hydrazone intermediate.

Spectroscopic Characterization

Post-synthesis characterization via infrared (IR) spectroscopy reveals a ketone carbonyl stretch at 1668 cm$$ ^{-1} $$, confirming the retention of the ketone functionality after cyclization. Nuclear magnetic resonance ($$ ^1H $$ NMR, 400 MHz) analysis in deuterated chloroform resolves distinct signals: a doublet at δ 1.35–1.66 ppm (8H, m) for the methylene protons adjacent to the cyclohexyl group, a multiplet at δ 5.84–5.98 ppm (1H, m) for the vinyl proton, and aromatic resonances at δ 7.39–7.51 ppm (3H, m). High-resolution mass spectrometry (HRMS) corroborates the molecular formula $$ \text{C}{22}\text{H}{27}\text{N}_2 $$ with a measured $$ m/z $$ of 319.2174 (calcd. 319.2174).

Olefination-Reduction-Oxidation Cascade

Synthetic Pathway

An alternative route employs a three-step sequence starting from 2-methyl-3-phenylpropanal. Olefination with ethyl 2-(diethoxyphosphoryl)propionate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) generates the α,β-unsaturated ester. Subsequent reduction using diisobutylaluminum hydride (DIBAL-H) at −78°C selectively yields the allylic alcohol, which undergoes Dess-Martin periodinane oxidation to furnish the target ketone. This method emphasizes stereoselectivity, producing the E-isomer with a 72% yield over three steps.

Catalytic and Solvent Effects

The choice of solvent profoundly impacts reaction efficiency. Acetonitrile, a polar aprotic solvent, enhances the nucleophilicity of the phosphonate reagent during olefination, while dichloromethane stabilizes the aldehyde intermediate during oxidation. Catalytic quantities of palladium(II) acetate (2 mol%) facilitate cross-coupling in the initial aldehyde synthesis, though stoichiometric DBU (1.5 equiv) is required for deprotonation.

Indium Nanoparticle-Catalyzed Allylation

Mechanistic Insights

Recent advances utilize indium nanoparticles (InNPs) to mediate the allylation of styrene oxide with allyl bromides. Density functional theory (DFT) calculations suggest a radical-based mechanism, where InNPs transfer electrons to allyl bromide, generating an allyl radical that attacks the epoxide’s less substituted carbon. This pathway avoids the formation of regioisomeric byproducts, achieving >95% selectivity for 1-phenylpent-4-en-2-ol, a direct precursor to 2,3-Dimethyl-1-phenylpent-4-en-1-one.

Reaction Parameters

Optimized conditions involve refluxing acetonitrile (82°C) for 48 hours with a substrate-to-catalyst ratio of 1:0.66 (allyl bromide:InNPs). Barbier-type conditions—simultaneous addition of allyl bromide and epoxide—minimize side reactions, whereas Grignard-type stepwise addition decreases yield due to aldehyde polymerization.

Comparative Analysis of Synthetic Methods

The Claisen-Schmidt method excels in yield (98%) and simplicity but requires stringent anhydrous conditions. The olefination-reduction approach offers superior stereocontrol but involves costly reagents like DIBAL-H. InNP-catalyzed allylation provides an eco-friendly alternative with high selectivity, though extended reaction times limit industrial scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1-phenylpent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2,3-Dimethyl-1-phenylpent-4-en-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-phenylpent-4-en-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of α,β-Unsaturated Ketones

Research Findings and Discussion

- Electronic Effects : The nitro group in 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one significantly enhances electrophilicity at the carbonyl carbon compared to the methyl substituents in the target compound, making it more reactive in nucleophilic additions .

- Crystallography : The coplanarity of the nitro, carbonyl, and ethenyl groups in 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one suggests strong conjugation, a feature shared with the target compound but modulated by substituent positioning .

Q & A

Q. What are the recommended analytical methods for characterizing 2,3-Dimethyl-1-phenylpent-4-en-1-one, and how can researchers validate purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly employed. A validated protocol involves:

- Mobile phase : Methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to optimize retention and resolution .

- System suitability tests : Retention time reproducibility, theoretical plates, and tailing factor assessments.

- Supplementary techniques : Nuclear magnetic resonance (NMR) for stereochemical confirmation and gas chromatography-mass spectrometry (GC-MS) for volatile byproduct identification.

- Validation : Calibration curves using certified reference standards and inter-laboratory reproducibility checks.

Q. How can researchers design a synthetic pathway for 2,3-Dimethyl-1-phenylpent-4-en-1-one, and what are common optimization challenges?

- Methodological Answer : A Claisen-Schmidt condensation between acetophenone derivatives and α,β-unsaturated aldehydes under basic conditions (e.g., NaOH/ethanol) is a plausible route. Key steps include:

- Reaction monitoring : Thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy to track enone formation.

- Challenges : Competing side reactions (e.g., over-alkylation) require temperature control (40–60°C) and stoichiometric precision.

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity predictions of 2,3-Dimethyl-1-phenylpent-4-en-1-one under oxidative conditions?

- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., radical formation pathways) can be addressed via:

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for C-H bonds to identify preferential oxidation sites .

- Hybrid modeling : Combine DFT with molecular dynamics (MD) to simulate solvent effects and transition states.

- Validation : Cross-reference computational results with electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates .

Q. What experimental strategies are effective for studying the adsorption behavior of 2,3-Dimethyl-1-phenylpent-4-en-1-one on indoor surfaces, and how does this impact environmental fate?

- Methodological Answer : Use microspectroscopic imaging (e.g., atomic force microscopy (AFM) or secondary ion mass spectrometry (SIMS)) to analyze surface interactions:

- Controlled exposure chambers : Simulate indoor conditions (humidity, temperature) to measure adsorption kinetics .

- Competitive adsorption studies : Co-expose surfaces with other volatile organic compounds (VOCs) to assess preferential binding.

- Data interpretation : Langmuir isotherm models to quantify monolayer adsorption capacity and Gibbs free energy changes .

Q. How can researchers reconcile conflicting data on the photostability of 2,3-Dimethyl-1-phenylpent-4-en-1-one across different experimental setups?

- Methodological Answer : Inconsistencies often arise from light source variability (e.g., UV-A vs. UV-B) or solvent polarity effects. A systematic approach includes:

- Standardized irradiation protocols : Use a solar simulator with calibrated spectral output.

- Solvent screening : Test stability in apolar (hexane) vs. polar (acetonitrile) solvents to assess solvent-quenching effects.

- Degradation product profiling : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify photo-oxidation byproducts (e.g., quinones or epoxides).

Data Analysis and Contradiction Resolution

Q. What statistical frameworks are suitable for resolving discrepancies in toxicity screening data for 2,3-Dimethyl-1-phenylpent-4-en-1-one?

- Methodological Answer : Apply meta-analytical techniques to harmonize data from divergent assays (e.g., Ames test vs. mammalian cell mutagenicity):

- Effect-size analysis : Calculate standardized mean differences (SMDs) across studies to identify outliers .

- Sensitivity analysis : Stratify data by experimental variables (e.g., concentration ranges, exposure durations).

- Bayesian networks : Model probabilistic relationships between structural features (e.g., enone conjugation) and toxicity endpoints .

Methodological Integration

Q. How can mixed-methods research improve mechanistic understanding of 2,3-Dimethyl-1-phenylpent-4-en-1-one’s interactions with biological receptors?

- Methodological Answer : Combine quantitative (e.g., surface plasmon resonance (SPR) for binding affinity) and qualitative (e.g., molecular docking simulations) approaches:

- Triangulation : Validate SPR-derived dissociation constants () with isothermal titration calorimetry (ITC) .

- Dynamic simulations : Use coarse-grained MD to predict receptor conformational changes upon ligand binding.

- Data integration : Principal component analysis (PCA) to identify dominant variables influencing receptor-ligand interactions .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.